4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 676448-92-3
VCID: VC16795348
InChI: InChI=1S/C18H24N2O2/c1-5-13(3)11-21-17-7-15(9-19)16(10-20)8-18(17)22-12-14(4)6-2/h7-8,13-14H,5-6,11-12H2,1-4H3
SMILES:
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile

CAS No.: 676448-92-3

Cat. No.: VC16795348

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile - 676448-92-3

Specification

CAS No. 676448-92-3
Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name 4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile
Standard InChI InChI=1S/C18H24N2O2/c1-5-13(3)11-21-17-7-15(9-19)16(10-20)8-18(17)22-12-14(4)6-2/h7-8,13-14H,5-6,11-12H2,1-4H3
Standard InChI Key AZTOILQUMORPAG-UHFFFAOYSA-N
Canonical SMILES CCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The compound’s IUPAC name, 4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile, reflects its substitution pattern: a benzene core with 2-methylbutoxy (-OCH2_2CH(CH2_2CH3_3)CH2_2CH3_3) groups at positions 4 and 5 and nitrile (-C≡N) groups at positions 1 and 2 . The 2-methylbutoxy substituents introduce steric bulk, potentially influencing solubility and reactivity, while the electron-withdrawing nitriles may enhance thermal stability.

Key identifiers include:

PropertyValue
CAS Registry Number676448-92-3
PubChem CID71367862
Molecular FormulaC18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight300.4 g/mol
SMILESCCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC
InChI KeyAZTOILQUMORPAG-UHFFFAOYSA-N

The SMILES notation and InChIKey provide unambiguous representations of connectivity and stereochemistry, critical for computational modeling and database searches .

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational tools predict key features:

  • IR: Strong absorption bands near 2240 cm1^{-1} (C≡N stretch) and 1250–1050 cm1^{-1} (C-O-C ether stretches) .

  • 13C^{13}\text{C} NMR: Peaks for nitrile carbons (~115 ppm), ether-linked oxygens (δ 70–75 ppm), and aromatic carbons (δ 120–140 ppm).

The 3D conformation, accessible via PubChem’s interactive model, reveals a non-planar structure due to steric interactions between the 2-methylbutoxy chains .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A benzene ring pre-functionalized with nitro or halide groups at positions 1 and 2 could undergo sequential etherification. For example:

  • Nitrile Introduction: Catalytic cyanation of 1,2-dihalobenzene using CuCN or Pd-catalyzed cross-coupling.

  • Etherification: Reaction with 2-methylbutanol under Mitsunobu conditions or using NaH as a base .

Cyclization of Precursors

A dicyano intermediate could react with 2-methylbutyl bromide in a Williamson ether synthesis, though regioselectivity challenges may arise.

Physicochemical Properties

Solubility and Stability

The lipophilic 2-methylbutoxy groups likely render the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Nitriles confer resistance to hydrolysis under acidic conditions, though strong bases may degrade the nitrile groups.

Thermal Properties

No experimental melting/boiling points are reported. Comparing to structurally similar compounds:

  • 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile (MW 344.5 g/mol): Decomposes above 250°C.

  • Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate: MP 98–100°C .

Extrapolating, 4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile may exhibit a melting point near 50–80°C and thermal stability up to 200°C.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator